4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine
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Overview
Description
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine is a chemical compound that features a morpholine ring substituted with a sulfonyl group and a pyrazole ring The pyrazole ring is further substituted with bromine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine typically involves the following steps:
Formation of 4-Bromo-3,5-dimethylpyrazole: This intermediate can be synthesized by bromination of 3,5-dimethylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The 4-bromo-3,5-dimethylpyrazole is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Morpholine Substitution: Finally, the sulfonylated intermediate is reacted with morpholine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative .
Scientific Research Applications
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function . The bromine and methyl groups on the pyrazole ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylpyrazole: This compound shares the pyrazole core but lacks the sulfonyl and morpholine groups.
4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile: Similar in structure but contains a benzonitrile group instead of the sulfonylmorpholine moiety.
Uniqueness
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the morpholine ring can improve its pharmacokinetic properties .
Properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O3S/c1-7-9(10)8(2)13(11-7)17(14,15)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSMVYJLATLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)N2CCOCC2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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